Product packaging for Methyl 6-aminoquinazoline-4-carboxylate(Cat. No.:)

Methyl 6-aminoquinazoline-4-carboxylate

Cat. No.: B11894459
M. Wt: 203.20 g/mol
InChI Key: HXSOAYNODSZKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-aminoquinazoline-4-carboxylate (CAS 1823927-73-6) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol, it serves as a versatile synthon and building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles . The 4-aminoquinazoline scaffold is a recognized privileged structure in medicinal chemistry, known for its significant role in kinase inhibition and anticancer drug discovery . Derivatives based on this core structure have been developed into approved therapeutics that target enzymes such as EGFR, VEGFR, and PI3K, demonstrating potent antiproliferative effects in various cancer cell lines . Furthermore, quinazoline derivatives are investigated for diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory applications . As a methyl ester, this compound provides a handle for further chemical modification, allowing researchers to explore its potential in creating novel bioactive molecules. Proper storage conditions recommend sealing the product in a dry environment at 2-8°C . This product is intended for research applications and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B11894459 Methyl 6-aminoquinazoline-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 6-aminoquinazoline-4-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,11H2,1H3

InChI Key

HXSOAYNODSZKAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC2=C1C=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Aminoquinazoline 4 Carboxylate and Its Analogues

Classical Synthetic Approaches to Quinazoline (B50416) Carboxylates

Traditional methods for constructing the quinazoline skeleton have long relied on foundational organic reactions, primarily involving cyclocondensation and nucleophilic substitution.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions represent a cornerstone in the synthesis of quinazoline derivatives. These methods typically involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors. A common strategy involves the reaction of anthranilic acid derivatives with a source for the remaining carbon and nitrogen atoms of the pyrimidine (B1678525) ring. For instance, the Niementowski reaction, a classic method, utilizes anthranilic acid and formamide (B127407) or formanilide (B94145) under thermal conditions to produce quinazolinones. frontiersin.org

The reaction of 2-aminobenzonitriles with other reagents is also a viable route. These precursors can be cyclized with various partners to form the quinazoline ring system. The specific precursors and conditions can be tailored to introduce desired substituents on the quinazoline core.

Nucleophilic Substitution Reactions in Quinazoline Ring Systems

Nucleophilic substitution reactions are crucial for the functionalization of a pre-formed quinazoline ring. The quinazoline nucleus can be susceptible to nucleophilic attack, allowing for the introduction of various substituents. For example, leaving groups such as halogens on the quinazoline ring can be displaced by nucleophiles.

One of the known nucleophilic substitution reactions on the quinazoline ring involves the use of sodamide or hydrazine, which can lead to the formation of 4-amino and 4-hydrazine quinazolines, respectively. nih.gov This type of reaction proceeds through an intermediate addition product. nih.gov A cascade reaction involving a sequential Ullmann-type coupling followed by intramolecular nucleophilic substitution and aerobic oxidation has also been reported for the synthesis of quinazoline derivatives from (2-bromophenyl)methylamines and amides. organic-chemistry.org

Advanced and Efficient Synthesis Protocols

In recent years, the field of organic synthesis has seen a shift towards more efficient, atom-economical, and environmentally benign methodologies. The synthesis of quinazolines has greatly benefited from these advancements, with metal-catalyzed cross-coupling, microwave-assisted reactions, and one-pot cascade strategies becoming prominent.

Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed, Pd-catalyzed)

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of quinazoline derivatives, offering high efficiency and broad substrate scope. mdpi.comnih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and unique reactivity. Copper-catalyzed methods have been developed for the synthesis of quinazolines from various starting materials. For example, a simple and efficient ligand-free copper-catalyzed approach utilizes readily available substituted (2-bromophenyl)methylamines and amides. organic-chemistry.org This cascade reaction involves a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org Another copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes has been shown to produce a wide range of 2-substituted quinazolines in good yields. organic-chemistry.org Furthermore, copper-catalyzed tandem reactions of 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521) have been reported to form diversely functionalized quinazolines. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for cross-coupling reactions to form C-C and C-N bonds. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides diverse quinazolines in good yields. organic-chemistry.org

Other metals like iron, manganese, ruthenium, and cobalt have also been employed in the synthesis of quinazolines, often in acceptorless dehydrogenative coupling (ADC) reactions. nih.govfrontiersin.org

Table 1: Examples of Metal-Catalyzed Synthesis of Quinazolines

Catalyst/Reagents Starting Materials Product Type Yield Reference
CuBr / K₂CO₃ 1-(2-halophenyl)methanamines and amidines Substituted quinazolines Moderate to excellent mdpi.com
FeBr₂ 2-aminobenzylamines and amines Substituted quinazolines Good to excellent mdpi.com
Mn(I)-pincer complex / t-BuOK 2-aminobenzyl alcohols and benzonitriles 2-substituted quinazolines 33-86% nih.gov
Co(OAc)₂·4H₂O / t-BuOK 2-aminoaryl alcohols and nitriles Substituted quinazolines up to 95% nih.gov
Ru₃(CO)₁₂ / Xantphos / t-BuOK 2-amino benzylalcohol and anilines 2-arylquinazolines Good organic-chemistry.org

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.orgnih.gov This technology has been successfully applied to the synthesis of quinazolines and quinazolinones. nih.gov

The use of microwave irradiation can facilitate cyclocondensation reactions, such as in the synthesis of pyrazino[2,1-b]quinazoline-3,6-diones from the reaction of anthranilic acid with lactim ethers, which overcomes the low yields and potential for epimerization seen with traditional heating. nih.gov Microwave heating has also been employed in the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines to produce quinazolinone derivatives, even in aqueous media. rsc.orgsci-hub.cat The advantages of microwave-assisted synthesis include operational simplicity, reduced energy consumption, and often cleaner reactions with easier work-up procedures. frontiersin.org

Table 2: Microwave-Assisted Synthesis of Quinazoline Derivatives

Reaction Type Catalysts/Reagents Conditions Key Advantages Reference(s)
Iron-catalyzed cyclization Fe₂(acac)₃ or FeCl₃, Cs₂CO₃ Microwave irradiation in water or DMF Green, rapid, efficient, good yields rsc.orgsci-hub.cat
Niementowski reaction None (solvent-free) Microwave irradiation High purity, operational simplicity frontiersin.org
Aza-Wittig reaction None Domestic microwave, 3-4 min Good yields, short reaction times frontiersin.org

One-Pot Cascade Reaction Development

One-pot cascade reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. mdpi.com Numerous one-pot methodologies have been developed for the synthesis of quinazoline derivatives.

These strategies often combine several reaction types, such as coupling, cyclization, and oxidation, in a single sequence. For example, a copper-catalyzed one-pot tandem approach for the synthesis of substituted quinazolines from 1-(2-halophenyl)methanamines and amidines has been described. mdpi.com Another one-pot method involves the reaction of isatoic anhydride, phenylhydrazine, and aromatic aldehydes using a recoverable nanocatalyst to produce 4-oxo-dihydroquinazolinones in high yields. nih.gov The development of such cascade reactions is a testament to the ongoing innovation in synthetic chemistry, aiming for more streamlined and sustainable chemical processes. rsc.orgnih.gov

Ultrasound-Promoted Chemical Processes

The application of ultrasound in organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of quinazoline synthesis, ultrasonic irradiation offers a green chemistry approach by often reducing reaction times, lowering energy consumption, and sometimes enabling reactions at ambient temperatures without the need for metal catalysts. rsc.orgnih.gov

Ultrasound-promoted synthesis has been successfully applied to various steps in the formation of quinazoline and quinazolinone derivatives. nih.govresearchgate.net For instance, the Bischler cyclization, a traditional method for creating the quinazoline core, often requires high temperatures (above 120°C) and pressure. nih.gov Ultrasonic assistance can facilitate these demanding conditions, making the synthesis more efficient. nih.gov Studies have shown that ultrasound can significantly reduce the time required for the synthesis of 4-tosyl quinazolines, from hours to as little as 30 minutes, while also increasing product yield. nih.gov This is achieved through the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, thereby promoting the reaction. researchgate.net

A facile and efficient ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes has been reported to proceed smoothly at ambient temperature and pressure in just 15 minutes, demonstrating broad substrate tolerance and yielding moderate to excellent results. rsc.org Similarly, new series of 3H-quinazoline-4-thione derivatives have been synthesized in high yields and short reaction times under ultrasonic irradiation. tandfonline.com These examples underscore the potential of ultrasound as a valuable tool in the synthesis of precursors for Methyl 6-aminoquinazoline-4-carboxylate, offering a rapid and efficient alternative to conventional heating methods.

Precursor Chemistry and Intermediate Derivatization

The foundation of synthesizing this compound and its analogues lies in the strategic construction and modification of key precursors and intermediates. The quinazoline scaffold's versatility allows for a wide range of chemical transformations.

Synthesis of Key 4-Aminoquinazoline Intermediates

The synthesis of 4-aminoquinazoline intermediates is a critical step, as the amino group at the C4 position is a common feature in many biologically active quinazoline derivatives. A prevalent strategy involves the use of 4-chloroquinazoline (B184009) as a key intermediate. This intermediate is typically synthesized from the corresponding quinazolin-4(3H)-one by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The highly reactive chloro group at the C4 position can then be readily displaced by various amines to yield a diverse array of 4-aminoquinazoline derivatives.

Another efficient approach is the one-pot, three-component condensation reaction. For example, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid can be synthesized from the sodium salt of (2-amino-phenyl)-oxo-acetic acid (obtained from the hydrolysis of isatin), 4-chlorobenzaldehyde, and ammonium acetate. This carboxylic acid derivative serves as a versatile precursor for further modifications.

Furthermore, copper-catalyzed tandem strategies have been developed for the synthesis of 4-aminoquinazoline derivatives from readily available 2-halobenzimidamides, aldehydes, and sodium azide. mdpi.com This method involves a sequence of reactions including a copper-catalyzed SNAr substitution, reduction, cyclization, and oxidation, ultimately leading to the desired 4-aminoquinazoline structure. mdpi.com Hexamethyldisilazane-mediated reactions of quinazolin-4(3H)-ones with primary amines also provide an environmentally friendly, high-yield route to 4-aminoquinazolines.

Functionalization of Carboxylic Acid Moieties (e.g., Amidation, Esterification)

The carboxylic acid group, such as the one at the C4 position in quinazoline-4-carboxylic acid, is a prime target for functionalization to create esters and amides, thereby expanding structural diversity.

Esterification is commonly achieved through methods like the Fischer esterification, where the quinazoline carboxylic acid is reacted with various alcohols under acidic catalysis (e.g., sulfuric acid). This method allows for the straightforward synthesis of a range of ester derivatives. An alternative and robust method involves the use of pyridinium (B92312) salt activation of amine C-N bonds, which can then react with carboxylic acids to form esters. This deaminative esterification is notable for its generality and tolerance of various functional groups.

Amidation is typically carried out by first activating the carboxylic acid. A common method is the conversion of the quinazoline carboxylic acid to a more reactive acid chloride by treating it with thionyl chloride (SOCl₂). This quinazoline-4-carbonyl chloride can then be reacted with a wide variety of aliphatic and aromatic amines to produce the corresponding amide derivatives in high yields. Direct amidation of carboxylic acids with amines is also possible using coupling agents or under thermal conditions, though the formation of unreactive ammonium salts can be a challenge. nih.gov

These functionalization reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Selective Ring Reduction and Saturation of Quinazoline Systems

Modification of the quinazoline core through selective reduction and saturation of the heterocyclic ring system opens up access to different chemical spaces and novel molecular frameworks, such as tetrahydroquinazolines.

The pyrimidine ring of the quinazoline system can be selectively reduced. For instance, the hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts like palladium or platinum oxide can yield the corresponding 1,2-dihydro derivatives. nih.govresearchgate.net The benzene (B151609) portion of the quinazoline ring can also be reduced using platinum oxide, leading to octahydro-4(1H)-quinazolinones, though this may result in a mixture of diastereomers. nih.gov

The complete saturation of the heterocyclic portion to form 1,2,3,4-tetrahydroquinazolines is a common strategy. This is typically achieved through the catalytic hydrogenation of quinolines, a closely related heterocyclic system, using various catalysts. wikipedia.org Supported gold nanoparticles on TiO₂ have been shown to be effective for the chemoselective hydrogenation of the heterocyclic ring in quinolines, leaving other functional groups intact. nih.gov Similarly, palladium and platinum-based catalysts are widely used for this transformation, although they may sometimes lead to over-hydrogenation. researchgate.net Iridium-catalyzed asymmetric hydrogenation can produce chiral tetrahydroquinazolines with high enantioselectivity. organic-chemistry.org

Synthetic approaches to tetrahydroquinazolines also include cyclocondensation reactions. For example, reacting α,β-unsaturated ketones with acetamidine (B91507) hydrochloride or substituted diarylidencyclohexanones with guanidine (B92328) hydrochloride can yield 2-methyl- and 2-amino-tetrahydroquinazolines, respectively. nih.gov

Strategies for Structural Diversity through Derivatization

To explore the chemical space around the quinazoline scaffold and optimize biological activity, derivatization at specific positions of the core is essential. The C6 and C4 positions are particularly important for modulating the properties of these molecules.

Introduction of Substituents at C6 and C4 Positions of the Quinazoline Core

The introduction of various substituents at the C6 and C4 positions of the quinazoline ring is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of these compounds.

At the C6 position , which is part of the benzene ring, electrophilic substitution reactions can be employed. For example, nitration of the quinazoline ring typically occurs at the C6 position. This nitro group can then be reduced to an amino group, which serves as a handle for further functionalization, such as acylation or alkylation. The amino group at C6 is a key feature of the target molecule, this compound. Structure-activity relationship studies have shown that the presence of electron-rich substituents or halogens at the C6 position can enhance antibacterial potency. nih.gov

At the C4 position , which is part of the pyrimidine ring, the strategy often begins with a 4-chloroquinazoline intermediate, as mentioned previously. The chlorine atom is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various amino groups (by reacting with amines), alkoxy groups (by reacting with alcohols/alkoxides), and other functionalities. For instance, reacting 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (B1440065) with different pyrrole (B145914) derivatives leads to a series of 4-pyrrylamino quinazolines. Developing a lipophilic character at the C4 position has been suggested as a desirable feature for novel inhibitory activity. nih.gov

By combining these derivatization strategies at both the C4 and C6 positions, a vast library of structurally diverse quinazoline analogues can be synthesized for biological screening.

Chemical Transformations of Ester and Amine Groups

The chemical versatility of this compound stems from the presence of two key functional groups: the methyl ester at position C4 and the primary amine at position C6. These groups serve as synthetic handles for a variety of chemical modifications, allowing for the generation of diverse libraries of quinazoline derivatives.

The methyl ester at the C4 position can be readily transformed. One of the most common reactions is hydrolysis, typically under basic conditions using reagents like sodium hydroxide, to yield the corresponding quinazoline-4-carboxylic acid. acs.org This carboxylic acid intermediate is significantly more versatile for certain applications, particularly for forming amide bonds. For instance, the acid can be coupled with various amines using standard peptide coupling reagents like 1,1'-Carbonyldiimidazole (CDI) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to produce a wide array of C4-carboxamides. acs.orgnih.gov Direct conversion of the ester to a hydroxamic acid using hydroxylamine (B1172632) has also been reported for similar quinazolinone systems, a transformation of interest in the design of enzyme inhibitors. nih.gov

The amino group at the C6 position is also a prime site for functionalization. It can undergo reductive amination with various aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH(OAc)₃) to yield N-substituted alkyl or arylalkyl derivatives. nih.gov This reaction provides a straightforward method to introduce a wide range of substituents at the 6-position, which has been shown to be crucial for modulating the biological activity of 4-anilino-6-aminoquinazoline derivatives. nih.gov Acylation of the C6-amino group is another common transformation, leading to the formation of amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

The following table summarizes key transformations for these functional groups, drawn from methodologies applied to analogous quinazoline structures.

Functional GroupReaction TypeReagents and ConditionsProduct TypeReference
C4-Methyl EsterHydrolysisNaOH, Isopropanol, RefluxCarboxylic Acid acs.org
C4-Carboxylic AcidAmidationCDI, Dioxane, Reflux, then AmineCarboxamide acs.org
C4-Methyl EsterHydroxamic Acid Formationaq. NH₂OH, LiOHHydroxamic Acid nih.gov
C6-AmineReductive AminationAldehyde, NaBH(OAc)₃, TFA, Isopropyl Acetate, 100 °CN-Substituted Amine nih.gov
C6-AmineAcylationAcid Chloride/Anhydride, BaseAmideN/A

Heterocyclic Ring Annulation and Fusion Reactions

The strategic placement of reactive groups on the this compound scaffold allows it to serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation, or ring-forming, reactions can be employed to construct new rings fused onto the quinazoline core, significantly expanding its structural diversity and chemical space.

The C6-amino group is a particularly useful anchor for such reactions. It can act as a nucleophile to participate in condensation reactions with bifunctional electrophiles to build a new ring. For example, reactions with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridone or dihydropyridine (B1217469) rings, respectively. While specific examples starting from this compound are not prevalent in the literature, the principles are well-established in heterocyclic chemistry.

A documented approach for creating fused systems involves the reaction of isatins with 6-amino uracils, which proceeds via isatin (B1672199) ring-opening followed by a ring expansion to yield isoxazole-fused quinoline (B57606) scaffolds. rsc.org This demonstrates the potential for amino-substituted aromatic systems to undergo complex annulations. Another general strategy for annulation involves the use of vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate, which act as bis-electrophiles. bris.ac.uk A primary amine, like the one at C6 of the quinazoline, could theoretically react with such a reagent to form a fused six-membered ring, like a diazine, although this would likely require protection of other reactive sites.

Redox-annulations of cyclic amines with ortho-cyanomethylbenzaldehydes, promoted by acetic acid, provide a pathway to polycyclic β-aminonitriles. nih.gov This type of reaction highlights how ortho-substituted functional groups can be leveraged for ring fusion. One could envision a strategy where the C6-amino group is first modified to introduce a suitable partner for a subsequent intramolecular annulation reaction.

The table below outlines conceptual annulation strategies that could be applied to the 6-aminoquinazoline scaffold.

Annulation StrategyReactant Type for C6-AminePotential Fused RingKey FeaturesReference (Concept)
Condensationβ-Dicarbonyl CompoundPyridoneFormation of a new six-membered heterocyclic ring.N/A
Michael Addition/Cyclizationα,β-Unsaturated KetoneDihydropyridineStepwise formation involving C-N and C-C bond formation.N/A
Onium Salt AnnulationVinyl Sulfonium SaltDiazine-type RingVinyl onium salt acts as a C2-bis-electrophile. bris.ac.uk
Intramolecular CyclizationPre-functionalized Side ChainVarious HeterocyclesRequires initial modification of the C6-amino group. nih.gov

Bioisosteric Replacement Studies within the Quinazoline Framework

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while retaining or improving its biological activity. cambridgemedchemconsulting.com The quinazoline scaffold, including derivatives of this compound, has been the subject of such studies to optimize therapeutic potential.

The carboxylic acid ester at the C4 position is a frequent target for bioisosteric replacement. Carboxylic acids and their esters can present challenges related to poor membrane permeability and rapid metabolism. nih.gov A common bioisostere for the carboxylic acid group is the 5-substituted-1H-tetrazole ring. This acidic heterocycle often mimics the charge and hydrogen bonding properties of a carboxylic acid but can offer improved metabolic stability and pharmacokinetic profiles. nih.gov Other potential replacements for the carboxylate moiety include phosphonic acids, phosphinic acids, and various other acidic heterocycles. nih.gov

The amino group at C6 can also be a site for bioisosteric modification. While a simple replacement is less common, its electronic and hydrogen-bonding characteristics can be mimicked or altered. For example, replacing a hydrogen on the amine with fluorine can modulate the basicity (pKa) of the group and block potential sites of metabolism. cambridgemedchemconsulting.com

In a study on nih.govscielo.brsmolecule.comtriazino[2,3-c]quinazolines, a related fused system, the bioisosteric replacement of a carbon atom with a sulfur atom in a side chain attached to the quinazoline core led to a significant change in activity, with one analogue showing anti-inflammatory effects comparable to the reference drug diclofenac. nih.gov This highlights that even subtle atomic changes within substituents on the quinazoline framework can have profound biological consequences. Similarly, in another study, replacing a phenyl ring with a heteroaryl ring in a series of 4-amino-quinazolines was performed to enhance aqueous solubility. scielo.br

The table below lists common bioisosteric replacements relevant to the functional groups of this compound.

Original GroupBioisosterePotential AdvantageReference
-COOCH₃ (as Carboxylic Acid)5-Substituted-1H-TetrazoleImproved metabolic stability, similar acidity nih.gov
-COOCH₃ (as Carboxylic Acid)Phosphonic AcidIncreased polarity, altered binding interactions nih.gov
-COOCH₃ (as Carboxylic Acid)Acyl SulfonamideMaintained H-bond donor, altered acidity hyphadiscovery.com
Aromatic C-HAromatic C-FBlocked metabolism, modulated electronics cambridgemedchemconsulting.com
Amine (-NH₂)Hydroxyl (-OH)Similar size, different H-bonding properties cambridgemedchemconsulting.com

Advanced Spectroscopic and Structural Characterization of Methyl 6 Aminoquinazoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectroscopy would provide critical information for Methyl 6-aminoquinazoline-4-carboxylate.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the quinazoline (B50416) ring, the amino group, and the methyl ester. The aromatic protons on the quinazoline core would likely appear as a set of coupled multiplets in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling constants dictated by their electronic environment and proximity to various substituents. The protons of the amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons of the ester group (-OCH₃) would be expected to appear as a sharp singlet in the upfield region (around 3.5-4.0 ppm).

The ¹³C NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. One would anticipate distinct signals for the carbonyl carbon of the ester, the carbons of the quinazoline ring, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons would provide insight into the electron distribution within the heterocyclic ring system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C2-H8.5 - 9.0 (s)150 - 155
C5-H7.5 - 8.0 (d)120 - 125
C7-H7.0 - 7.5 (dd)115 - 120
C8-H7.5 - 8.0 (d)125 - 130
6-NH₂5.0 - 6.0 (br s)Not Applicable
4-COOCH₃3.8 - 4.2 (s)Not Applicable
4-C=ONot Applicable165 - 170
4-OCH₃Not Applicable50 - 55
Quinazoline CarbonsNot Applicable110 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), LC-ESI-MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be particularly informative.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₉N₃O₂). This is a critical step in confirming the identity of a synthesized compound. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) could be employed to analyze the purity of the compound and to study its fragmentation pattern. The fragmentation data can provide valuable structural information, corroborating the connectivity of the atoms within the molecule.

Interactive Data Table: Expected Mass Spectrometry Data

Technique Measurement Expected Value
HRMS (ESI+)Exact Mass [M+H]⁺204.0768
LC-MS (ESI+)Molecular Ion [M+H]⁺m/z 204
Key Fragment IonsLoss of -OCH₃, loss of -COOCH₃

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretch of the ester group (around 1700-1730 cm⁻¹), C-N stretching vibrations, and the aromatic C=C and C-H stretching and bending vibrations of the quinazoline ring. The presence and position of these bands would serve as a quick and effective method to confirm the presence of the key functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Ester (-COOCH₃)C=O Stretch1700 - 1730
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch3000 - 3100
Ester (-COOCH₃)C-O Stretch1100 - 1300

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Computational and Theoretical Chemistry of Methyl 6 Aminoquinazoline 4 Carboxylate

Quantum Chemical Investigations

Quantum chemical methods are employed to investigate the electronic structure and geometry of molecules. For quinazoline (B50416) derivatives, these studies are crucial for elucidating the fundamental characteristics that govern their chemical and biological activities.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic properties of molecules. For quinazoline and quinoline (B57606) derivatives, DFT calculations are routinely performed to determine a range of molecular descriptors. asianpubs.org These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. asianpubs.org

Table 1: Molecular Properties Typically Investigated by DFT for Quinoline/Quinazoline Derivatives

PropertySignificanceTypical Computational Method
EHOMO (Energy of Highest Occupied Molecular Orbital)Indicates electron-donating ability.DFT (e.g., B3LYP functional) asianpubs.org
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates electron-accepting ability.DFT (e.g., B3LYP functional) asianpubs.org
Energy Gap (ΔE)Relates to chemical reactivity and stability.ΔE = ELUMO - EHOMO asianpubs.org
Dipole MomentProvides information on molecular polarity.DFT Calculation asianpubs.org
Electron Affinity & Ionization PotentialMeasures the propensity to gain or lose an electron.DFT Calculation asianpubs.org

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the excited states of molecules. It is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one without changing the molecular geometry. These calculations are essential for predicting the absorption spectra of a compound. cnr.it

The outputs of a TD-DFT calculation include the excitation energies (often in eV), the corresponding wavelengths (nm), and the oscillator strengths, which indicate the intensity of the electronic transition. For organic molecules like Methyl 6-aminoquinazoline-4-carboxylate, TD-DFT can help identify the nature of the electronic transitions (e.g., π→π* or n→π*). The choice of functional (such as PBE0 or B3LYP) can influence the accuracy of the predicted excitation energies and oscillator strengths. researchgate.net This analysis is fundamental for understanding the photophysical properties of the molecule and is a standard procedure for new chemical entities. cnr.it

Before its properties or interactions can be accurately predicted, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometrical optimization, a computational process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. researchgate.net DFT methods are commonly used for this optimization. mdpi.com

For molecules with rotatable bonds, such as the ester group in this compound, a conformational analysis is necessary. scielo.br This involves systematically rotating the flexible bonds to identify all possible low-energy conformers. The resulting potential energy surface reveals the most stable conformation, which is crucial for subsequent studies like molecular docking. mdpi.comscielo.br The accuracy of this optimized geometry is vital, as it directly impacts the prediction of how the molecule will fit into a protein's binding site. scielo.br

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. These methods are central to structure-based drug design.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. The quinazoline scaffold is a well-known pharmacophore present in numerous enzyme inhibitors, particularly those targeting protein kinases. nih.gov Derivatives of 4-aminoquinazoline have been identified as potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), p21-Activated Kinase 4 (PAK4), and viral proteins. nih.govacs.orgnih.gov

In a typical docking study, the optimized 3D structure of this compound would be placed into the ATP-binding site of a target kinase. The docking algorithm then samples numerous possible conformations and orientations, scoring them based on a force field. nih.gov The results provide a detailed profile of the ligand-protein interactions, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the ligand. acs.org For instance, studies on similar quinazoline inhibitors show that the quinazoline nitrogen atoms often form critical hydrogen bonds with hinge region residues in kinases, while other parts of the molecule engage in hydrophobic interactions. acs.org

Table 2: Potential Protein Targets for Quinazoline-Based Compounds Investigated via Molecular Docking

Protein TargetDisease Area/FunctionReference
Epidermal Growth Factor Receptor (EGFR)Cancer nih.govnih.gov
p21-Activated Kinase 4 (PAK4)Cancer acs.org
MERS-CoV ProteinsViral Infections nih.gov
Rho-associated protein kinase 1 (ROCK1)Cardiovascular Disease nih.gov
Hepatitis B Virus (HBV) ProteinsViral Infections mdpi.com

Beyond predicting the binding pose, computational methods aim to quantify the strength of the interaction, known as binding affinity. Docking programs provide a score, often expressed as a free energy of binding (ΔG) in kcal/mol, which estimates this affinity. nih.gov Lower docking scores generally suggest stronger binding.

For a more rigorous assessment, Molecular Dynamics (MD) simulations are often employed. nih.gov An MD simulation treats the ligand-protein complex as a dynamic system, simulating the movements of atoms over time (typically nanoseconds). nih.govnih.gov This allows researchers to assess the stability of the predicted binding pose and observe how the interactions evolve. Following an MD simulation, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov These computational predictions are invaluable for prioritizing compounds for chemical synthesis and biological testing.

In Silico Physicochemical Property Prediction and Profiling

The computational evaluation of a molecule's physicochemical properties is a cornerstone of modern drug discovery and chemical research. These in silico methods provide rapid and cost-effective alternatives to laboratory experiments for predicting how a compound will behave in various chemical and biological environments. For this compound, a compound of interest in medicinal chemistry, computational tools offer valuable insights into its potential as a drug candidate.

Prediction of Lipophilicity and Polar Surface Area (e.g., clogP, TPSA)

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A key calculated parameter is clogP, which estimates the lipophilicity of a compound. The Topological Polar Surface Area (TPSA) is another crucial descriptor that quantifies the surface area of a molecule contributed by polar atoms. TPSA is instrumental in predicting a drug's permeability through biological membranes, such as the intestinal lining and the blood-brain barrier.

Below is a table of predicted physicochemical properties for this compound based on computational algorithms.

PropertyPredicted ValueSignificance
clogP Data not availableIndicates the compound's lipophilicity and potential for membrane permeability.
TPSA Data not availableReflects the polar surface area, influencing absorption and transport characteristics.

Note: The values in this table are estimations derived from computational models and may not reflect experimentally determined results.

Determination of pKa Values and Ionization Behavior

The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different physiological pH levels. The ionization state of a drug molecule significantly impacts its solubility, receptor binding, and membrane transport. This compound possesses several ionizable centers: the amino group and the nitrogen atoms within the quinazoline ring system.

The predicted pKa values for the key ionizable groups of this compound are presented in the table below.

Ionizable GroupPredicted pKaPredominant State at Physiological pH (7.4)
6-amino group Data not availableLikely protonated (cationic)
Quinazoline ring nitrogens Data not availableMay be partially protonated

Note: The values in this table are estimations derived from computational models and may not reflect experimentally determined results.

Structure Activity Relationship Sar Studies of Methyl 6 Aminoquinazoline 4 Carboxylate Derivatives

Identification of Key Pharmacophoric Features for Biological Action

The biological activity of quinazoline (B50416) derivatives is intrinsically linked to specific structural features, known as pharmacophores, which are essential for their interaction with biological targets. The quinazoline core itself is a primary pharmacophoric element, often serving as a scaffold for the strategic placement of various functional groups. mdpi.comnih.gov

Key pharmacophoric features that are frequently essential for the biological action of quinazoline derivatives include:

The Quinazoline Core: This bicyclic system, comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a rigid framework for the attachment of substituents in a defined spatial orientation. nih.govmdpi.com The nitrogen atoms within the pyrimidine ring, particularly at positions 1 and 3, are often involved in crucial hydrogen bonding interactions with target proteins. mdpi.com

Substituents at C4: The nature of the substituent at the 4-position of the quinazoline ring is a critical determinant of biological activity. An amino group at this position is a common feature in many active derivatives, where it can act as a hydrogen bond donor. nih.govnih.gov

Substituents at C6 and C7: The benzene portion of the quinazoline ring, particularly at positions 6 and 7, provides sites for modification that can significantly influence potency and selectivity. The introduction of various groups at these positions can modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity to the target. scielo.brekb.eg

Ligand-based pharmacophore modeling has been employed to understand the SAR of quinazoline derivatives. These models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions for optimal biological activity. nih.gov

Elucidation of Positional and Substituent Effects on Bioactivity

The biological activity of methyl 6-aminoquinazoline-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinazoline core. nih.govresearchgate.net Extensive research has been dedicated to understanding how modifications at various positions influence the pharmacological profile of these compounds.

Modifications of the Amino Group at C6

The amino group at the C6 position of the quinazoline ring serves as a versatile handle for introducing a wide array of substituents, thereby modulating the biological activity of the resulting derivatives. researchgate.netresearchgate.net

SAR studies have revealed that the nature of the substituent on the C6-amino group can significantly impact potency. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives investigated as potential MERS-CoV inhibitors, the introduction of different benzylamine (B48309) groups at the C6 position led to varied antiviral activity. nih.gov While a 3-methoxybenzylamine (B130926) substituent resulted in a compound with an IC₅₀ of 3.8 μM, replacing it with a 2-methoxybenzylamine (B130920) group showed similar activity. nih.gov Furthermore, introducing a 2-hydroxybenzylamine at this position was also well-tolerated, yielding a compound with an IC₅₀ of 3.6 μM. nih.gov

Interestingly, the introduction of a 3-cyanobenzyl amine at the C6 position of a N⁴-(3-Chloro-4-fluorophenyl)quinazoline-4,6-diamine scaffold resulted in a compound with high anti-MERS-CoV activity (IC₅₀ = 0.157 μM). nih.gov This highlights that both the electronic and steric properties of the substituent at C6 play a crucial role in determining the biological response.

Compound ID C6-Substituent Biological Target IC₅₀ (µM)
13-methoxybenzyl amineMERS-CoV3.8
122-methoxybenzyl amineMERS-CoV3.8
132-hydroxybenzyl amineMERS-CoV3.6
203-cyanobenzyl amineMERS-CoV0.157
Data sourced from a study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. nih.gov

Alterations of the Ester Moiety at C4

While the provided search results primarily focus on modifications at other positions of the quinazoline ring, the ester moiety at C4 in this compound is a critical functional group that can be altered to influence the compound's properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in different biological interactions or serve as a precursor for further chemical modifications.

For example, the carboxylate group can form salts or engage in hydrogen bonding interactions with biological targets. nih.gov Furthermore, the ester can be converted into amides or other functional groups, leading to derivatives with potentially different pharmacokinetic and pharmacodynamic profiles. The exploration of such modifications is a common strategy in drug discovery to optimize lead compounds.

Influence of Substitutions on Aromatic and Heterocyclic Ring Systems

Substitutions on the aromatic and heterocyclic rings of the quinazoline scaffold are a cornerstone of SAR studies, profoundly impacting the biological activity of the resulting derivatives. researchgate.netsmolecule.com

In the context of 4-anilinoquinazoline (B1210976) derivatives, substitutions on the aniline (B41778) ring at the C4 position have been shown to be critical for activity. For instance, in the development of anti-MERS-CoV agents, a 4-trifluoromethyl substituent on the aniline ring slightly improved potency compared to the unsubstituted analog. nih.gov Conversely, 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups on the aniline ring reduced potency. nih.gov

Furthermore, the nature of the heterocyclic ring system itself plays a significant role. The replacement of a benzene ring with a pyrrole (B145914) ring in gefitinib (B1684475) analogs led to increased antitumor activity. The introduction of an oxazole (B20620) scaffold at the 7-position of the quinazoline ring also showed promising EGFR inhibitory effects. researchgate.net

The position of substituents on the quinazoline ring is also crucial. For example, in a series of quinazolin-4(3H)-one derivatives, the enhancement of inhibitory efficacy was observed with substitution at positions 6 and 7. ekb.eg

Substituent Position Effect on Bioactivity Target
4-TrifluoromethylAniline at C4Increased potencyMERS-CoV
4-FluoroAniline at C4Reduced potencyMERS-CoV
3-ChloroAniline at C4Reduced potencyMERS-CoV
4-CyanoAniline at C4Reduced potencyMERS-CoV
3-AcetylAniline at C4Reduced potencyMERS-CoV
OxazoleC7Stronger EGFR inhibitory effectsEGFR
Data compiled from studies on various quinazoline derivatives. researchgate.netnih.gov

Conformational Requirements and Specific Binding Interactions

The biological activity of this compound derivatives is not only dependent on their chemical structure but also on their three-dimensional conformation and their ability to form specific interactions with their biological targets. acs.org

Analysis of Classical and Non-Classical Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the binding of quinazoline derivatives to their target proteins. acs.org Both classical and non-classical hydrogen bonds play a crucial role in stabilizing the ligand-protein complex.

In the context of p21-activated kinase 4 (PAK4) inhibitors, the aminopyrazole moiety of a 4-((1H-pyrazol-3-yl)-amino)quinazoline-2-carboxamide derivative was found to form classic donor-acceptor-donor hydrogen bond interactions with the hinge region of the kinase. acs.org Specifically, these interactions involved the carbonyl of Glu396 and both the carbonyl and NH of Leu398 of PAK4. acs.org

Furthermore, charge-assisted hydrogen bonds (CAHBs), which are a combination of traditional hydrogen bonding and electrostatic interactions, can significantly contribute to binding affinity. acs.org For instance, the NH on the piperazine (B1678402) ring of a PAK4 inhibitor was observed to form a charge-assisted hydrogen bond with the negatively charged residue Asp458 of PAK4. acs.org

The crystal structure of quinolinium-4-carboxylate dihydrate reveals a three-dimensional network generated by one N-H...O and four O-H...O hydrogen bonds, with donor-acceptor distances ranging from 2.688 (2) to 2.852 (3) Å. nih.gov This highlights the propensity of the quinoline (B57606)/quinazoline scaffold and its substituents to engage in extensive hydrogen bonding networks.

The analysis of these hydrogen bonding networks is critical for understanding the molecular basis of inhibitor potency and selectivity and for guiding the rational design of new, more effective derivatives. acs.org

Characterization of Electrostatic and Hydrophobic Interaction Contributions

The biological activity of this compound derivatives is profoundly influenced by the interplay of electrostatic and hydrophobic interactions between the ligand and its target protein. Structure-activity relationship (SAR) studies on analogous 6-aminoquinazoline scaffolds reveal that specific substitutions on the quinazoline core and its appended functionalities can significantly enhance or diminish potency by modifying these interactions. Research into derivatives, particularly those targeting viral proteins like Middle East Respiratory Syndrome Coronavirus (MERS-CoV), provides a detailed framework for understanding these contributions. nih.govresearchgate.net

Analysis of 4-anilino-6-aminoquinazoline derivatives, which share the core 6-aminoquinazoline structure, demonstrates the critical role of substituents on the 4-anilino group. The electronic nature and size of these substituents directly modulate binding affinity. nih.gov

Influence of Substituents on the 4-Anilino Phenyl Ring

Initial SAR studies focused on modifying the phenyl ring of the 4-anilino group to probe its interaction within the binding pocket. A hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, served as a benchmark for these investigations. nih.govresearchgate.net The introduction of various halide and electron-withdrawing groups led to notable changes in inhibitory activity against MERS-CoV, highlighting the sensitivity of the binding site to both electrostatic and steric effects.

For instance, replacing the 3-chloro-4-fluoro substitution pattern with a single 4-bromo group maintained potency, suggesting that a bulky, hydrophobic group at this position is well-tolerated. nih.gov However, other single substitutions like 4-fluoro or 3-chloro led to a reduction in potency. The introduction of a strongly electron-withdrawing and sterically demanding 4-trifluoromethyl group was found to slightly improve potency over the parent compound, indicating a favorable interaction, which could be a combination of hydrophobic interactions from the fluorine atoms and altered electronic properties of the ring system. nih.govresearchgate.net Conversely, a 4-cyano or 3-acetyl group diminished the activity, pointing to potentially unfavorable steric or electronic interactions. nih.gov

These findings suggest that the pocket accommodating the 4-anilino phenyl ring is sensitive to the electronic distribution and size of the substituents. The improved activity with the trifluoromethyl group points to a preference for specific hydrophobic and electrostatic fields that this group provides. nih.gov

CompoundR Group (4-Anilino Substituent)Observed Potency (Anti-MERS-CoV IC₅₀)Interpretation of Interaction Contribution
13-Cl, 4-F3.9 µMBaseline hydrophobic and electrostatic interactions. nih.gov
64-BrMaintained PotencyTolerated hydrophobic bulk. nih.gov
74-FReduced PotencySuboptimal electrostatic/hydrophobic interaction compared to baseline. nih.gov
83-ClReduced PotencySuboptimal electrostatic/hydrophobic interaction compared to baseline. nih.gov
94-CNReduced PotencyUnfavorable electronic or steric properties for the binding pocket. nih.gov
114-CF₃Slightly Improved PotencyFavorable hydrophobic and/or electron-withdrawing effect. nih.govresearchgate.net

Impact of Substituents at the 6-Amino Position

Further optimization focused on the substituent attached to the 6-amino group of the quinazoline ring, which often extends into the solvent-exposed region or a secondary binding pocket. Fixing the optimal 4-anilino group (3-chloro-4-fluoro or 4-trifluoromethyl) allowed for the systematic evaluation of various benzylamine and acyl groups at the 6-position. nih.gov

When the 4-position was substituted with 3-chloro-4-fluoro aniline, modifying the N6-benzyl group revealed important structural requirements. Changing a 3-methoxybenzyl amine to a 2-methoxybenzyl amine resulted in similar activity, suggesting some flexibility in the positioning of the methoxy (B1213986) group. nih.gov The introduction of a 2-hydroxybenzyl amine was also tolerated. However, the most significant improvements in potency came from introducing a cyano group onto the benzyl (B1604629) ring. nih.govresearchgate.net

Specifically, an N6-(3-cyanobenzyl) substituent on the N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine scaffold (Compound 20) resulted in a potent inhibitory effect (IC₅₀ = 0.157 µM). nih.govresearchgate.net This dramatic increase in activity suggests that the cyano group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, engages in a highly favorable electrostatic interaction with a specific residue in the target's binding site. The potency of this compound underscores the importance of targeted electrostatic interactions in achieving high affinity. nih.gov

CompoundR¹ (at position 4)R² (at position 6)Observed Potency (Anti-MERS-CoV IC₅₀)Interpretation of Interaction Contribution
13-Chloro-4-fluorophenyl3-Methoxybenzyl3.9 µMBaseline hydrophobic/electrostatic interaction at the 6-position. nih.gov
123-Chloro-4-fluorophenyl2-Methoxybenzyl3.8 µMPositional change of methoxy group is tolerated, indicating spatial flexibility. nih.gov
133-Chloro-4-fluorophenyl2-Hydroxybenzyl3.6 µMHydrogen-bonding hydroxyl group is well-tolerated. nih.gov
203-Chloro-4-fluorophenyl3-Cyanobenzyl0.157 µMStrong, favorable electrostatic interaction from the cyano group significantly enhances binding affinity. nih.govresearchgate.net

Lead Compound Optimization Strategies for Methyl 6 Aminoquinazoline 4 Carboxylate Based Agents

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design for agents based on the Methyl 6-aminoquinazoline-4-carboxylate scaffold is heavily reliant on understanding its structure-activity relationships (SAR). The core principle is to modify the chemical structure to maximize interactions with the desired biological target while minimizing interactions with off-targets. A key strategy involves exploring substitutions at various positions of the quinazoline (B50416) ring.

For instance, research into quinazoline-based inhibitors has shown that the C4-position, occupied by the carboxylate group in the lead compound, is a critical point for modification. Attaching different linkers and functional groups at this position can significantly influence the compound's inhibitory potency and selectivity. This is often guided by the crystal structure of the target protein, allowing for the design of derivatives that fit snugly into the active site.

Another important aspect is the modification of the amino group at the C6-position. This group can be acylated or coupled with various moieties to explore new interactions within the target's binding pocket. The goal is to introduce functionalities that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing the binding affinity and, consequently, the potency of the compound.

Scaffold Modification and Replacement Approaches in Drug Discovery

While optimizing the substituents on the this compound scaffold is a primary strategy, more profound changes can be achieved through scaffold modification or replacement, also known as scaffold hopping. This approach aims to retain the key pharmacophoric features of the lead compound while introducing a new core structure. This can lead to compounds with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property.

In the context of quinazoline-based agents, scaffold hopping might involve replacing the quinazoline ring with other bicyclic heteroaromatic systems that can spatially arrange the key interacting groups in a similar orientation. The objective is to mimic the essential binding interactions of the original scaffold while potentially avoiding some of its liabilities, such as off-target effects or metabolic instability.

Furthermore, modifications to the quinazoline scaffold itself, such as the introduction of additional nitrogen atoms to form a quinazoline, can fine-tune the electronic properties and hydrogen bonding capabilities of the core structure. These subtle changes can have a significant impact on the compound's biological activity and selectivity profile.

Strategic Modulation of Physicochemical Properties for Improved Biopharmaceutical Profile

A successful drug candidate must possess a balance of physicochemical properties that allow it to reach its target in the body and exert its therapeutic effect. For derivatives of this compound, this involves a careful tuning of properties like lipophilicity, solubility, and metabolic stability.

Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a compound's permeability across biological membranes and its solubility in aqueous environments. For orally administered drugs, a delicate balance is required: the compound must be sufficiently lipophilic to pass through the gut wall but also soluble enough to be present in the gastrointestinal fluids.

For this compound derivatives, modulating lipophilicity can be achieved by introducing or removing polar or nonpolar functional groups. For example, adding polar groups like hydroxyl or amide functionalities can increase aqueous solubility, while adding alkyl or aryl groups can increase lipophilicity and potentially enhance cell permeability. The strategic placement of these groups is crucial to avoid disrupting the key interactions with the target protein.

The following table illustrates how different substituents can impact the calculated lipophilicity (cLogP) of a hypothetical series of this compound analogs.

Compound IDR Group at C6cLogP
Lead-NH21.5
Analog 1-NH-acetyl1.2
Analog 2-NH-benzoyl2.8
Analog 3-NH-cyclopropyl2.1

Note: The cLogP values are hypothetical and for illustrative purposes only.

Methodologies for Reducing Off-Target Interactions and Promiscuity

A significant challenge in drug development is ensuring that a compound interacts specifically with its intended target, a property known as selectivity. Off-target interactions can lead to unwanted side effects and toxicity. For kinase inhibitors, a class of drugs to which many quinazoline derivatives belong, selectivity is a major focus due to the high degree of similarity among the ATP-binding sites of different kinases.

Methodologies to reduce off-target interactions for this compound-based agents include:

Structure-Based Design: Utilizing the crystal structures of both the primary target and key off-targets to design derivatives that exploit subtle differences in their binding sites. This could involve introducing bulky groups that cause steric hindrance in the binding sites of off-targets but are accommodated by the primary target.

Selectivity Profiling: Systematically screening compounds against a panel of related and unrelated targets to identify any off-target activities early in the development process. The results of these screens can then inform the next round of chemical modifications.

Physicochemical Property Optimization: Compounds with high lipophilicity and low solubility are often more prone to non-specific binding and promiscuity. Therefore, maintaining a balanced physicochemical profile, as discussed in the previous section, can also contribute to improved selectivity.

Molecular Mechanisms of Action of Methyl 6 Aminoquinazoline 4 Carboxylate Derivatives

Mechanisms of Enzyme Inhibition

Derivatives of methyl 6-aminoquinazoline-4-carboxylate have been extensively studied for their ability to inhibit a range of enzymes critical to disease progression. Their core structure serves as a versatile scaffold for the development of targeted inhibitors.

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial in regulating cell survival, proliferation, and apoptosis, and its over-activation is a hallmark of many cancers. ebi.ac.uk The p110α isoform of PI3K, encoded by the PIK3CA gene, is frequently mutated in human cancers, making it a prime therapeutic target. ebi.ac.uk

A series of 4-aminoquinazoline derivatives have been designed and synthesized as potent PI3K inhibitors. ebi.ac.uk Notably, compound 6b demonstrated potent and selective inhibitory activity against PI3Kα with an IC₅₀ value of 13.6 nM. ebi.ac.uk The mechanism of action involves the suppression of the PI3K/Akt signaling pathway, leading to G1 phase cell cycle arrest and induction of apoptosis through a mitochondria-dependent pathway. ebi.ac.uk Further studies on dimorpholinoquinazoline-based derivatives revealed that compound 7c inhibits the phosphorylation of downstream effectors such as Akt, mTOR, and S6K, reinforcing the role of this chemical family in targeting the PI3K pathway. mdpi.com

Table 1: PI3K Inhibition by Quinazoline (B50416) Derivatives

Compound Target IC₅₀ (nM) Cellular Effect Reference
6b PI3Kα 13.6 G1 cell cycle arrest, apoptosis ebi.ac.uk
7c PI3K/Akt/mTOR pathway - Inhibition of Akt, mTOR, S6K phosphorylation mdpi.com

Diverse Kinase Inhibition (e.g., PAK4, PAK1, EGFR, HER2, CDK9, COX-2, Chk1, VEGFR-2, ALK5)

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, known for its ability to target a wide range of protein kinases. nih.gov

PAK4 and PAK1: P21-activated kinase 4 (PAK4) is overexpressed in many cancers and plays a role in cell proliferation, migration, and invasion. nih.gov Guided by structure-based drug design, 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been developed as potent and selective PAK4 inhibitors. researchgate.net Compound 31 (CZh226) , for instance, showed remarkable selectivity for PAK4, being 346-fold more selective against PAK4 than PAK1. researchgate.netnih.gov Another series of 2,4-diaminoquinazoline derivatives also yielded potent PAK4 inhibitors, with compound 9d exhibiting an IC₅₀ of 0.033 μM. nih.gov

EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. nih.gov Several 4-anilinoquinazoline (B1210976) derivatives have been developed as dual inhibitors of EGFR and HER2. nih.gov Specifically, 6-substituted 4-anilinoquinazoline hybrids have demonstrated IC₅₀ values in the nanomolar range against both kinases. nih.gov

CDK9: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation, and its inhibition can reinstate apoptosis in cancer cells. Substituted quinazolinones have been identified as potent CDK9 inhibitors. nih.gov For example, compounds 7 and 9 showed strong CDK9 inhibition with IC₅₀ values of 0.115 μM and 0.131 μM, respectively. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain. Novel quinazolinone derivatives conjugated with other molecules like ibuprofen (B1674241) have been designed as selective COX-2 inhibitors, with some showing selectivity comparable to celecoxib. mdpi.comnih.gov

Chk1: While direct inhibition by a this compound derivative is not documented, structurally related 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones have been developed as potent inhibitors of Checkpoint Kinase 1 (Chk1), with compound 52 showing an IC₅₀ of 3.1 nM.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Numerous quinazoline-based derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov For example, the N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivative SQ2 was found to have a VEGFR-2 kinase inhibition IC₅₀ of 0.014 μM.

ALK5: The Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) is a key player in cell proliferation and differentiation and is implicated in fibrosis and cancer. A rational drug design approach starting from quinazoline 3a led to the development of potent and selective ALK5 inhibitors, such as quinazoline 3d , which demonstrated in vivo activity.

Table 2: Diverse Kinase Inhibition by Quinazoline Derivatives

Kinase Target Derivative Class Key Compound(s) Potency (IC₅₀/Kᵢ) Reference
PAK4/PAK1 6-Chloro-4-aminoquinazoline-2-carboxamides 31 (CZh226) 346-fold selective for PAK4 over PAK1 researchgate.netnih.gov
EGFR/HER2 6-Substituted 4-anilinoquinazolines 8d, 9c, 9d Nanomolar range nih.gov
CDK9 Substituted quinazolinones 7, 9 0.115 µM, 0.131 µM nih.gov
VEGFR-2 N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamides SQ2 0.014 µM
ALK5 Quinazolines 3d Potent and selective
Chk1 Pyrazolo[4,3-c]quinolin-4-ones 52 3.1 nM

Viral Polymerase Inhibition (e.g., HCV NS5B)

The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for viral replication, making it a prime target for antiviral drug development. A novel series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their anti-HCV activity.

Among these, compound 11a showed the highest activity against HCV genotype 1b with a half-maximal effective concentration (EC₅₀) of 0.984 µM. Compound 11b also demonstrated significant activity with an EC₅₀ of 1.38 µM. Both compounds exhibited high selectivity indices, making them promising candidates for further development as anti-HCV agents.

Table 3: HCV NS5B Polymerase Inhibition by 6-Aminoquinazolinone Derivatives

Compound HCV Genotype EC₅₀ (µM) Selectivity Index (SI) Reference
11a GT1b 0.984 160.71
11b GT1b 1.38 71.75

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Pathway Interference

The enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical for the synthesis of purines and thymidine (B127349) nucleotides, which are essential for DNA replication. Several established anticancer drugs with a quinazoline core, such as raltitrexed and trimetrexate , function by inhibiting DHFR. This establishes the quinazoline scaffold as a valid pharmacophore for targeting this essential metabolic pathway.

Modulation of Werner Helicase (WRN) Activity

Werner helicase (WRN) is a DNA helicase that has been identified as a synthetic lethal target in cancers with microsatellite instability (MSI). Recent studies have found that quinazoline derivatives can exhibit WRN-dependent antiproliferative activity. A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and showed inhibitory activity against prostate and cervical cancer cell lines, with the mechanism potentially involving the inhibition of WRN activity and affecting DNA damage repair. Specifically, one study identified that quinazoline derivative 9 could serve as a novel WRN function inhibitor for the treatment of prostate cancer. The inhibition of WRN by these compounds leads to an increase in DNA damage and apoptosis in cancer cells that are dependent on WRN for survival.

Tautomerase Activity Inhibition (e.g., MIF)

There is currently no scientific literature available that establishes a direct inhibitory mechanism of this compound derivatives on the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). While MIF tautomerase is a target for various other chemical scaffolds, evidence linking it to quinazoline-based compounds is absent. nih.gov

Receptor Modulation and Downstream Signaling Pathway Interference

The quinazoline core is a recognized pharmacophore that interacts with various receptors, most notably protein kinases, thereby interfering with their downstream signaling pathways, which are often crucial for cell survival and proliferation.

The 4-aminoquinazoline structure is a cornerstone for numerous kinase inhibitors. scielo.br These derivatives typically function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase, which prevents the phosphorylation of substrate proteins and disrupts the signal transduction cascade. researchgate.netnih.gov This mechanism is central to their application in cancer therapy, where kinases are often overexpressed or hyperactivated. researchgate.net

Research into a series of 4-aminoquinazoline-2-carboxamide derivatives has identified potent inhibitors of p21-Activated Kinase 4 (PAK4), a key regulator of cell growth, cytoskeletal dynamics, and survival. acs.org Structural studies, including X-ray crystallography, revealed that these inhibitors bind within the ATP-catalytic cleft. A key interaction involves a charge-assisted hydrogen bond between a piperazine (B1678402) moiety on the inhibitor and the side chain of the Asp458 residue in the DFG motif of PAK4. acs.org This interaction, along with hydrophobic contacts with other residues like Met395 and Val335, stabilizes the inhibitor-kinase complex and blocks the kinase's function, thereby inhibiting downstream signaling pathways that promote cell migration and invasion. acs.org

Table 1: Inhibition of Protein Kinases by 4-Aminoquinazoline Derivatives
Derivative ClassTarget KinaseMechanism of ActionKey InteractionsReference
4-Aminoquinazoline-2-carboxamidesPAK4ATP-competitive inhibitionCharge-assisted hydrogen bond with Asp458; Hydrophobic interactions with Met395, Val335 acs.org
4-AnilinoquinazolinesEGFRATP-competitive inhibition at the kinase domainInteraction with ATP binding site researchgate.netnih.gov
4-AminoquinazolinesPI3KαSelective inhibition of the p110α subunitSuppression of PI3K/Akt pathway mdpi.com

By interfering with kinase signaling, derivatives of this compound can halt the cell cycle and trigger programmed cell death (apoptosis).

One study demonstrated that a 4-aminoquinazoline derivative, compound 6b, selectively inhibits the PI3Kα isoform with an IC₅₀ of 13.6 nM. mdpi.com The phosphatidylinositol 3-kinase (PI3K) pathway is critical for cell survival and proliferation. mdpi.com Inhibition of PI3Kα by this derivative blocks the downstream PI3K/Akt signaling pathway, which in turn leads to G1 phase cell cycle arrest. mdpi.com Further investigation revealed that this compound induces apoptosis through the mitochondrial-dependent pathway. mdpi.com

Similarly, certain quinazolinone derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). scielo.br These kinases are fundamental for the G1-to-S phase transition in the cell cycle. Inhibition of CDK4/6 by these compounds causes cell cycle arrest at the G1 checkpoint. scielo.br Mechanistically, this is accompanied by the induction of both early and late apoptosis, an increase in the levels of executioner caspase-3, and a shift in the balance of Bcl-2 family proteins, specifically an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. scielo.br

Table 2: Effects of 4-Aminoquinazoline Derivatives on Cell Cycle and Apoptosis
Derivative ClassPrimary TargetCellular EffectMolecular OutcomeReference
4-AminoquinazolinesPI3KαG1 cell cycle arrestInhibition of PI3K/Akt signaling mdpi.com
QuinazolinonesCDK4/6G1 cell cycle arrestInhibition of G1-S phase transition scielo.br
4-AminoquinazolinesPI3KαApoptosis inductionActivation of mitochondrial-dependent pathway mdpi.com
QuinazolinonesCDK4/6Apoptosis inductionIncreased caspase-3, Upregulated Bax, Downregulated Bcl-2 scielo.br

Elucidation of Antioxidant Activity Mechanisms

Quinazolinone derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com The mechanisms behind this activity include hydrogen atom transfer (HAT), electron donation (single electron transfer, SET), and the chelation of transition metal ions that can catalyze oxidative reactions. mdpi.comnih.gov

The antioxidant capacity is highly dependent on the molecular structure. Studies on phenolic derivatives of quinazolin-4-one show that linking the quinazolinone scaffold with a phenol (B47542) moiety can enhance antioxidant effects. mdpi.com The presence and position of hydroxyl (-OH) groups on the scaffold are critical. For instance, to achieve antioxidant activity in 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group on the phenyl ring is required. nih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibit particularly potent antioxidant and metal-chelating properties. mdpi.comnih.gov The evaluation of this activity is often performed using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and nitric oxide scavenging methods. orientjchem.org These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize these reactive species. orientjchem.org

Hydrogen Atom Transfer Mechanisms

The capacity of quinazoline derivatives to engage in hydrogen atom transfer (HAT) is a cornerstone of their antioxidant activity. This process involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing the radical and quenching its reactivity. The presence of specific functional groups on the quinazoline scaffold is critical to this mechanism.

Research has consistently shown that phenolic derivatives of quinazolin-4-one are particularly effective antioxidants due to their ability to participate in HAT. mdpi.com The hydroxyl (-OH) group on a phenolic substituent can readily donate its hydrogen atom to a radical species. The resulting phenoxyl radical on the quinazoline derivative is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system. This stabilization is a key factor in the thermodynamic favorability of the HAT process. nih.gov

Studies on various quinazolinone derivatives have highlighted the importance of the substitution pattern on the phenolic ring. For instance, compounds with dihydroxy substitutions, particularly in the ortho or para positions, exhibit significantly enhanced radical scavenging activity compared to their meta-substituted counterparts or those with a single hydroxyl group. nih.gov This enhanced activity in ortho-dihydroxy derivatives is attributed to the formation of an intramolecular hydrogen bond in the resulting radical, which further stabilizes the molecule after hydrogen atom donation. nih.gov

The general principle of HAT in quinazoline derivatives is illustrated by the following reaction:

Quinazoline-OH + R• → Quinazoline-O• + RH

Where "Quinazoline-OH" represents a quinazoline derivative with a hydroxyl group, and "R•" is a free radical. The efficiency of this reaction is a primary determinant of the antioxidant potential of these compounds.

Electron Donation and Metal Ion Chelation Processes

In addition to hydrogen atom transfer, quinazoline derivatives can also exert their effects through electron donation, a process often referred to as single electron transfer (SET), and by chelating metal ions.

Electron Donation:

The electron-donating capacity of these compounds is another crucial aspect of their antioxidant properties. In the SET mechanism, the quinazoline derivative donates an electron to a free radical, transforming it into a more stable anion, which can then be protonated by the solvent. The general reaction is as follows:

Quinazoline → [Quinazoline]•+ + e-

The presence of electron-donating groups (EDGs) on the quinazoline ring system enhances this activity. mdpi.com The amino group (-NH2) in this compound, for example, is a potent electron-donating group. This group increases the electron density of the aromatic system, making the molecule more susceptible to oxidation (i.e., electron donation). The radical cation formed after electron donation is stabilized by resonance. Computational studies have shown that substituents that increase the energy of the Highest Occupied Molecular Orbital (HOMO) facilitate electron donation. nih.gov

The antioxidant efficacy of quinazolinone Schiff base derivatives has been shown to be influenced by the nature of the substituents on the phenyl rings. Derivatives bearing electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, display significantly better radical scavenging activity compared to those with electron-withdrawing groups like a nitro (-NO2) group. mdpi.com

Metal Ion Chelation:

Certain transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in redox reactions that generate highly reactive free radicals, like the hydroxyl radical, via the Fenton reaction. The ability of certain compounds to chelate these metal ions sequesters them and prevents them from participating in these radical-generating reactions.

The following table summarizes the key molecular mechanisms and the structural features that influence them:

Molecular MechanismKey Structural FeaturesEffect
Hydrogen Atom Transfer (HAT) Phenolic hydroxyl (-OH) groups, especially in ortho and para positions.Donates a hydrogen atom to neutralize free radicals. mdpi.comnih.gov
Electron Donation (SET) Electron-donating groups (e.g., -NH2, -OH, -OCH3) on the aromatic ring.Donates an electron to reduce and neutralize free radicals. mdpi.com
Metal Ion Chelation Ortho-dihydroxy groups, nitrogen and oxygen atoms capable of coordination.Sequesters transition metal ions, preventing them from catalyzing the formation of reactive oxygen species. nih.govnih.gov

Advanced Applications and Future Research Directions

Design and Development of Novel Bioactive Quinazoline (B50416) Scaffolds

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets. nih.gov Methyl 6-aminoquinazoline-4-carboxylate serves as a highly valuable starting material for creating new generations of bioactive molecules. The amino group at the 6-position and the methyl carboxylate at the 4-position provide two distinct points for chemical modification, allowing for the systematic exploration of the chemical space around the quinazoline core.

Researchers are leveraging this scaffold to synthesize libraries of novel compounds with diverse pharmacological activities. For instance, the amino group can be acylated, alkylated, or used as a handle to introduce various side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These modifications can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. The development of derivatives from the closely related 6-aminoquinazoline structure has led to potent inhibitors of MERS-CoV, highlighting the potential of this substitution pattern for antiviral drug discovery. In one such study, a 6-aminoquinazoline was used as a key intermediate, which underwent reductive alkylation to produce a series of N-substituted quinazolines with significant anti-MERS-CoV activity.

Strategies for Targeted Agent Development in Chemical Biology

The development of targeted agents, or chemical probes, is crucial for dissecting complex biological pathways and validating new drug targets. This compound is an ideal starting point for the synthesis of such probes. Its core structure can be elaborated with reporter tags, such as fluorophores or biotin, or with reactive moieties for covalent modification of target proteins.

A key strategy involves designing derivatives that can selectively interact with a specific protein of interest. This often involves computational modeling to predict binding interactions, followed by chemical synthesis and biological evaluation. The goal is to create a molecule that can be used to study the function of a single protein within a living system with high precision. For example, derivatives of 4-aminoquinazoline have been developed as highly selective kinase inhibitors, demonstrating the potential of this class of compounds to be tailored for specific biological targets. nih.gov The development of such targeted agents enables researchers to investigate the role of specific enzymes or receptors in disease, paving the way for new therapeutic interventions.

Rational Design of Hybrid Molecules Incorporating the Quinazoline Core

Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent an innovative approach to drug design. This strategy can lead to compounds with dual or synergistic modes of action, potentially offering improved efficacy and a lower likelihood of drug resistance. The structure of this compound is well-suited for the rational design of such hybrid molecules.

For example, the amino group can be linked to a pharmacophore known to target one receptor, while the carboxylate group can be modified to interact with a second, distinct target. This approach has been successfully used to create dual inhibitors targeting different signaling pathways implicated in cancer. While specific examples starting from this compound are not yet widely reported, the principles of hybrid molecule design are well-established in medicinal chemistry. The synthesis of quinazoline-triazole hybrids as acetylcholinesterase inhibitors for Alzheimer's disease showcases the potential of this approach.

Emerging Applications of Quinazoline Derivatives in Heterocyclic Chemistry

The field of heterocyclic chemistry is constantly evolving, with a continuous demand for new synthetic methodologies and novel building blocks. Quinazoline derivatives, including this compound, are finding new applications beyond their traditional roles in medicinal chemistry. The reactivity of the quinazoline ring system, coupled with the functional handles present in this specific compound, makes it a valuable tool for synthetic chemists.

New synthetic methods are being developed to functionalize the quinazoline core in innovative ways, leading to the creation of complex molecular architectures. These novel compounds may possess unique photophysical properties, making them suitable for applications in materials science, or they may serve as ligands for catalysis. The versatility of the quinazoline scaffold ensures its continued importance in the broader field of heterocyclic chemistry.

Prospects for Interdisciplinary Academic Investigation

The study of this compound and its derivatives is inherently interdisciplinary, requiring expertise in organic synthesis, medicinal chemistry, chemical biology, and computational modeling. Future research in this area is expected to foster collaborations between academic research groups and pharmaceutical companies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 6-aminoquinazoline-4-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodology : A two-step approach is commonly employed:

Quinazoline core formation : Condense substituted anthranilic acid derivatives with nitriles or urea under acidic conditions to form the quinazoline backbone.

Esterification : React the carboxylic acid intermediate (e.g., 6-aminoquinazoline-4-carboxylic acid) with methanol using a coupling agent like thionyl chloride (SOCl₂) or CDI (1,1'-carbonyldiimidazole) in anhydrous conditions. Reflux for 4–6 hours, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

  • Key parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Adjust stoichiometry of methylating agents (e.g., methyl iodide) to avoid over-alkylation of the amino group.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%).
  • NMR : Confirm the ester methyl group (δ ~3.9–4.1 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm) in ¹H NMR. The carbonyl (C=O) signal appears at ~165–170 ppm in ¹³C NMR .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 219.1 (calculated for C₁₀H₉N₃O₂).

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

  • Software suite : Use SHELX for structure refinement, particularly SHELXL for small-molecule refinement. Preprocess data with WinGX for absorption corrections and space group determination .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and confirm stereochemistry .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational methods support this?

  • SAR strategy :

  • Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position to improve binding affinity to target proteins like kinases or P-glycoprotein .
  • Replace the methyl ester with a hydroxamic acid moiety to explore protease inhibition.
    • Computational modeling : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 4LKU for P-glycoprotein) to predict binding modes. Validate with MD simulations (GROMACS) .

Q. What experimental strategies address contradictions between spectroscopic and crystallographic data?

  • Case example : If NMR suggests a planar amino group but crystallography reveals puckering, cross-validate with DFT calculations (Gaussian 09) to assess energy barriers for conformational changes. Use synchrotron X-ray data (high-resolution <1.0 Å) to resolve disorder .

Q. How can in vivo pharmacokinetic studies be designed for derivatives of this compound?

  • Protocol :

Formulation : Prepare derivatives as suspensions in 0.5% carboxymethyl cellulose for oral administration in rodent models.

PK parameters : Measure plasma concentration-time profiles using LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life.

Metabolite identification : Use HRMS (Q-TOF) to detect phase I/II metabolites in liver microsomes .

Methodological Challenges and Solutions

Q. Why does ester hydrolysis occur during synthesis, and how can it be mitigated?

  • Cause : Hydrolysis is pH-dependent; acidic or basic conditions cleave the ester.
  • Mitigation : Use anhydrous solvents (e.g., dry DCM) and avoid aqueous workup until the final step. Add a scavenger like molecular sieves (3Å) .

Q. What are the limitations of using SHELX for refining low-resolution crystallographic data?

  • Challenges : SHELXL struggles with data >1.5 Å resolution due to poor electron density maps.
  • Workaround : Apply twin refinement (TWIN/BASF commands) for twinned crystals or use PHENIX for Bayesian map improvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.